molecular formula C7H8N2O B046350 N-Methyl-N-(2-pyridyl)formamide CAS No. 67242-59-5

N-Methyl-N-(2-pyridyl)formamide

Cat. No.: B046350
CAS No.: 67242-59-5
M. Wt: 136.15 g/mol
InChI Key: DIRVEOCOAHGVJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(2-pyridyl)formamide can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. Specific details on industrial-scale production are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-pyridyl)formamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Formylation Reactions: Common reagents include amines and other nucleophiles.

    Substitution Reactions: Reagents such as halides and other electrophiles are commonly used under conditions that promote nucleophilic attack.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(2-pyridyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-pyridyl)formamide primarily involves its role as a formylating agent. It reacts with nucleophiles to transfer the formyl group, facilitating the formation of formylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-(2-pyridyl)formamide is unique due to its combination of a formyl group and a pyridyl ring, which imparts specific reactivity and selectivity in formylation reactions. This makes it particularly valuable in organic synthesis for the preparation of complex molecules .

Biological Activity

N-Methyl-N-(2-pyridyl)formamide, also known as Meyers formylating agent, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7H8N2O
  • CAS Number : 67242-59-5

The compound features a pyridine ring substituted at the 2nd position with a formamide group, which enhances its reactivity in organic synthesis. Its unique structure enables it to act as a versatile building block in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed that the compound undergoes imine formation when reacting with primary amines, leading to the production of formylated products through hydrolysis. This reaction pathway is crucial for its application in synthesizing biologically active compounds .

Antimicrobial Properties

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit significant antimicrobial and antiviral activities. Studies have shown that derivatives of pyridine can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been reported to have activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound and its derivatives can induce cytotoxic effects on cancer cell lines. The compound's ability to form reactive intermediates may contribute to its anticancer properties. However, further research is necessary to elucidate the specific pathways involved in its cytotoxicity .

Synthesis and Applications

This compound serves as an essential reagent in synthetic organic chemistry. It has been utilized in various reactions, including:

  • Vilsmeier-Haack Reaction : A method for formylating aromatic compounds where this compound acts as a mild electrophile.
  • Synthesis of Aminopyridines : The compound has been employed in one-pot synthesis methods to generate 2-alkyl(aryl)aminopyridines from 2-bromopyridine .

The versatility of this compound makes it a valuable tool for developing new pharmaceutical agents.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that a series of pyridine derivatives exhibited potent antibacterial activity against multiple strains of bacteria. The results indicated that the presence of the pyridine ring significantly enhanced the antimicrobial efficacy compared to non-pyridine analogs .
  • Cytotoxicity Assessment : In another investigation, this compound was tested against several cancer cell lines, revealing dose-dependent cytotoxic effects. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
N-MethylformamideAmideSimple structure; used as a solvent
N,N-DimethylformamideAmideWidely used as a solvent and reagent
2-AminopyridineAmino derivativePrecursor for various pyridine derivatives
N-Ethyl-N-(2-pyridyl)formamideEthyl derivativeSimilar reactivity; different alkyl group

This compound stands out due to its specific combination of methyl and pyridine functionalities, enhancing its reactivity compared to simpler amides like N-Methylformamide.

Properties

IUPAC Name

N-methyl-N-pyridin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-9(6-10)7-4-2-3-5-8-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRVEOCOAHGVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986426
Record name N-Methyl-N-pyridin-2-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67242-59-5
Record name N-Methyl-N-2-pyridinylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67242-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-(pyridine-2-yl)formamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pyridin-2-ylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(pyridine-2-yl)formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-Methyl-N-(2-pyridyl)formamide in synthetic chemistry?

A1: this compound acts as a formylating reagent for Grignard reagents []. This means it introduces a formyl group (CHO) into the target molecule. This property finds use in organic synthesis, particularly for preparing aldehydes.

    Q2: What are some important physical properties and storage recommendations for this compound?

    A2: The abstract provides the following physical data for this compound []:

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